

GSK872: A Chemical Probe for Interrogating RIPK3 Function

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Compound of Interest

Compound Name: GSK872

Cat. No.: B607870

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in a growing number of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Understanding the precise function of RIPK3 in these contexts is crucial for the development of novel therapeutics. **GSK872** has emerged as a potent and selective chemical probe for elucidating the biological roles of RIPK3. This technical guide provides an in-depth overview of **GSK872**, including its biochemical and cellular properties, detailed experimental protocols for its use, and a framework for its validation as a chemical probe.

Quantitative Data for RIPK3 Inhibitors

The following tables summarize the key quantitative data for **GSK872** and other notable RIPK3 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: Biochemical Potency of RIPK3 Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
GSK872	Human RIPK3	Kinase Activity (ADP- Glo)	1.3	-	[1] [2] [3] [4]
Human RIPK3	Binding (Fluorescence Polarization)	1.8	-	[2] [4]	
GSK843	Human RIPK3	Kinase Activity (ADP- Glo)	6.5	-	[5] [6] [7]
Human RIPK3	Binding (Fluorescence Polarization)	8.6	-	[5] [6] [7]	
GSK840	Human RIPK3	Kinase Activity (ADP- Glo)	0.3	-	[7] [8]
Human RIPK3	Binding (Fluorescence Polarization)	0.9	-	[7] [8]	
Zharp-99	Human RIPK3	Kinase Activity	More potent than GSK872	1.35	[9] [10] [11]

Table 2: Selectivity Profile of **GSK872**

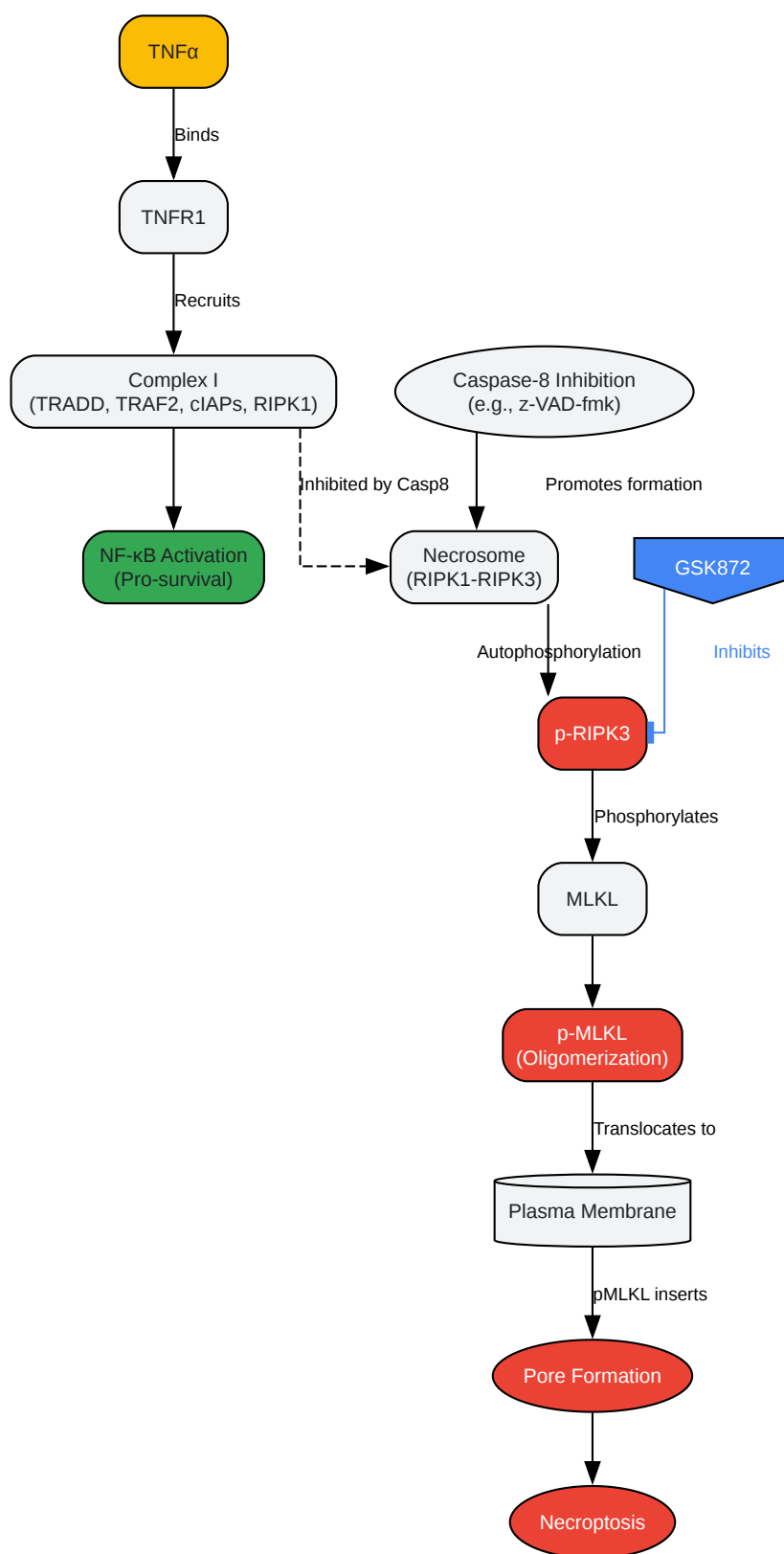
Target	Assay Type	Concentration	% Inhibition	Reference
RIPK3	Kinase Activity	1.3 nM (IC50)	50%	[1] [2] [3] [4]
RIPK1	Kinase Activity	1 μ M	No significant inhibition	[1] [2]
Panel of ~300 kinases	Kinase Activity	1 μ M	>99% of kinases not inhibited	[1] [2]

Note on Off-Target Effects: While highly selective for RIPK3, it is crucial to note that at higher concentrations (typically >3-10 μ M), **GSK872** has been observed to induce apoptosis in a RIPK3-dependent manner.[\[1\]](#)[\[3\]](#) This on-target toxicity should be carefully considered in experimental design.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the RIPK3-mediated necroptosis pathway and a general workflow for validating a chemical probe.

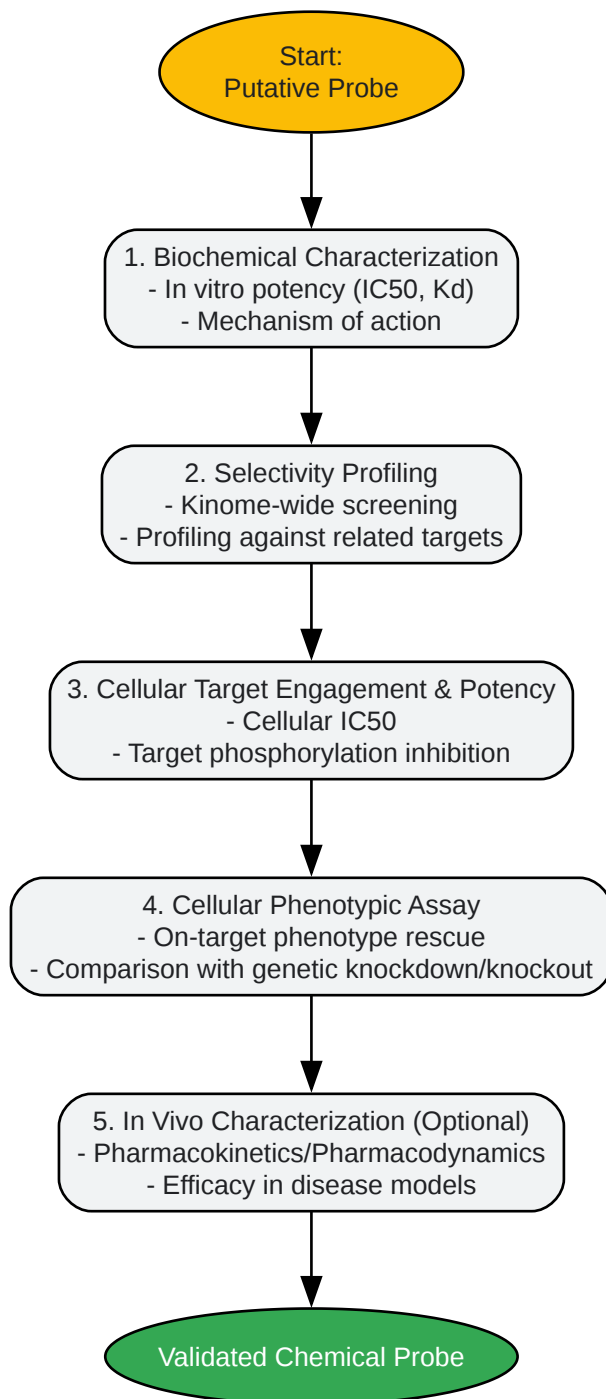
RIPK3-Mediated Necroptosis Signaling Pathway



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Caption: TNF α -induced necroptosis pathway and the inhibitory action of **GSK872**.

General Workflow for Chemical Probe Validation



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Caption: A generalized workflow for the validation of a chemical probe.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for key assays used to characterize the function of **GSK872**.

In Vitro RIPK3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro potency of RIPK3 inhibitors.

Materials:

- Recombinant human RIPK3 (e.g., GST-tagged)
- Myelin Basic Protein (MBP) as a generic substrate
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- **GSK872** (or other inhibitors) dissolved in DMSO
- Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP solution
- White, opaque 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK872** in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add 2.5 µL of the diluted **GSK872** solution or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 µL of a solution containing recombinant RIPK3 and MBP in kinase reaction buffer.

- Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the K_m for RIPK3 if known, or a standard concentration (e.g., 10 μ M) can be used.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and ATP Depletion: Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection: Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of **GSK872**'s inhibitory effect.

Materials:

- HT-29 cells
- Complete culture medium (e.g., McCoy's 5A with 10% FBS)
- Human TNF α
- Smac mimetic (e.g., Birinapant)
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- **GSK872**

- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom white plates

Procedure:

- Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
- Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of **GSK872** (e.g., 0.1 to 10 μ M) or DMSO (vehicle control) for 1-2 hours.
- Necroptosis Induction: Add a cocktail of human TNF α (final concentration ~20-40 ng/mL), Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 μ M) to the wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
- Cell Viability Measurement:
 - Equilibrate the plate to room temperature.
 - Add the cell viability reagent according to the manufacturer's instructions.
 - Measure luminescence or fluorescence using a plate reader.
- Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the **GSK872** concentration to determine the cellular EC₅₀.

Western Blot for Phospho-MLKL

This protocol details the detection of phosphorylated MLKL (p-MLKL), a key downstream marker of RIPK3 activation, by western blotting.

Materials:

- Cells treated as described in the cellular necroptosis assay.
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-MLKL (e.g., pS358 for human) and anti-total MLKL.
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-MLKL to total MLKL can be calculated to assess the level of RIPK3-mediated MLKL phosphorylation.

Conclusion

GSK872 is a valuable and widely used chemical probe for investigating the function of RIPK3 in necroptosis and other cellular processes. Its high potency and selectivity make it a powerful tool for dissecting the intricacies of RIPK3 signaling. However, researchers must be mindful of its potential to induce apoptosis at higher concentrations and should include appropriate controls in their experimental designs. By following the detailed protocols and validation framework outlined in this guide, scientists can confidently employ **GSK872** to advance our understanding of RIPK3 biology and its role in human health and disease.

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